molecular formula C20H15N7OS2 B2876166 N-(6-methyl-1,3-benzothiazol-2-yl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide CAS No. 891104-68-0

N-(6-methyl-1,3-benzothiazol-2-yl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide

Cat. No.: B2876166
CAS No.: 891104-68-0
M. Wt: 433.51
InChI Key: NAHKNIUZTNJGIQ-UHFFFAOYSA-N
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Description

This compound is a benzothiazole derivative featuring a 6-methyl substitution on the benzothiazole core, linked via a sulfanyl acetamide bridge to a triazolopyridazine scaffold bearing a pyridin-2-yl substituent. The benzothiazole moiety is known for its bioactivity in medicinal chemistry, particularly in anticancer and antimicrobial applications . The sulfanyl (thioether) linkage introduces conformational flexibility and may influence metabolic stability compared to oxygen-based ethers.

Properties

IUPAC Name

N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N7OS2/c1-12-5-6-15-16(10-12)30-19(22-15)23-18(28)11-29-20-25-24-17-8-7-14(26-27(17)20)13-4-2-3-9-21-13/h2-10H,11H2,1H3,(H,22,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAHKNIUZTNJGIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NN=C4N3N=C(C=C4)C5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N7OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-methyl-1,3-benzothiazol-2-yl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data from various studies, case analyses, and synthesized findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C24H21N5O1S2\text{C}_{24}\text{H}_{21}\text{N}_{5}\text{O}_{1}\text{S}_{2}

Key Features

  • Benzothiazole moiety : Known for its diverse biological activities including antimicrobial and anticancer properties.
  • Triazolo-pyridazine structure : Offers potential for interaction with various biological targets.

Antimicrobial Activity

Research has indicated that compounds containing benzothiazole and triazole derivatives exhibit significant antimicrobial properties. For instance, derivatives of 1,2,4-triazoles have shown effectiveness against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli . The specific compound under consideration has not been extensively tested in isolation; however, related compounds have demonstrated minimal inhibitory concentrations (MIC) in the low µg/mL range against various pathogens .

Anticancer Activity

The anticancer potential of similar benzothiazole derivatives has been well-documented. Studies have reported that compounds with structural similarities to this compound exhibit cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer), HCT116 (colon cancer), and A549 (lung cancer) .

The proposed mechanisms include:

  • Inhibition of DNA gyrase : Certain triazole derivatives inhibit bacterial DNA gyrase, which is crucial for DNA replication .
  • Induction of apoptosis : Compounds may trigger apoptotic pathways in cancer cells through various signaling cascades.

Study 1: Antimicrobial Efficacy

A study evaluated a series of benzothiazole derivatives against S. aureus and found that modifications at the benzothiazole ring significantly enhanced antibacterial activity. The compound is hypothesized to follow a similar trend due to its structural components .

Study 2: Anticancer Potential

In vitro assays on triazole-containing compounds revealed IC50 values ranging from 0.25 to 8 µg/mL against S. aureus GryB and S. pyogenes ParE mutants. This suggests that the compound may possess a comparable efficacy profile against cancer cells .

Data Summary

Activity TypeTarget Organisms/CellsMIC/IC50 ValuesReference
AntimicrobialS. aureus, E. coliLow µg/mL range
AnticancerMCF-7, HCT1160.25 - 8 µg/mL
Apoptosis InductionVarious Cancer CellsNot specified

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of the target compound are compared below with related benzothiazole and triazole-containing derivatives.

Table 1: Comparative Analysis of Structural and Functional Features

Compound Name Core Structure Key Substituents/Modifications Synthesis Yield* Reported Bioactivity
Target Compound: N-(6-methyl-1,3-benzothiazol-2-yl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide Benzothiazole + Triazolopyridazine 6-Methyl (benzothiazole); Pyridin-2-yl (triazolopyridazine) Not specified Hypothesized anticancer activity (based on benzothiazole-triazole synergy)
N-Phenyl-2-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-ylsulfanyl)acetamide (10a) Tetrahydrobenzothieno-triazolopyrimidine Phenyl (acetamide); Tetrahydrobenzothieno fusion 68–74% Antimicrobial (inferred from structural analogs)
N-(1,3-benzothiazol-2-yl)-2-[4-(pyridine-2-carbonyl)piperazin-1-yl]acetamide Benzothiazole + Piperazine-pyridinyl Piperazine-pyridinyl linker Not specified Explicitly tested for anticancer activity

Notes on Comparison:

Structural Diversity: The target compound’s triazolopyridazine core differs from the tetrahydrobenzothieno-triazolopyrimidine in Compound 10a , which introduces steric and electronic variations. The pyridin-2-yl group may enhance solubility compared to phenyl substituents.

Synthetic Efficiency :

  • Compound 10a is synthesized in 68–74% yield via nucleophilic substitution under mild conditions (K₂CO₃, acetone) . The target compound likely follows a similar pathway, but yields depend on the reactivity of the pyridinyl-triazolopyridazine intermediate.

Bioactivity :

  • Benzothiazole derivatives with triazole or piperazine linkers exhibit anticancer activity via mechanisms such as topoisomerase inhibition or apoptosis induction . The pyridinyl group in the target compound could improve target selectivity, though experimental validation is required.

Research Findings and Implications

  • Anticancer Potential: The benzothiazole-triazole pharmacophore is a validated scaffold in oncology. The target compound’s pyridinyl-triazolopyridazine system could target kinases (e.g., EGFR or VEGFR) due to its planar heterocyclic arrangement .
  • Synthetic Scalability : The use of K₂CO₃ as a base in aprotic solvents (acetone/acetonitrile) is a robust method for sulfanyl acetamide formation, though purification challenges may arise with complex heterocycles .
  • Knowledge Gaps: Direct biological data for the target compound are absent in the provided evidence. Future studies should prioritize assays comparing its potency with analogs like Compound 10a and the piperazine-linked derivative.

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